molecular formula C27H38O4 B1450769 Garcinoic acid CAS No. 91893-83-3

Garcinoic acid

Katalognummer: B1450769
CAS-Nummer: 91893-83-3
Molekulargewicht: 426.6 g/mol
InChI-Schlüssel: QOFWRHWADNWKSU-XRBHEKJPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Garcinoic acid is a naturally occurring compound extracted from the seeds of Garcinia kola, commonly known as bitter kola. It is a derivative of vitamin E and is known for its potent antioxidant properties. This compound has garnered significant attention due to its potential therapeutic applications, particularly in cancer treatment and neuroprotection .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties
Garcinoic acid has been investigated for its potential anticancer effects. Research indicates that it may inhibit the proliferation of cancer cells through various mechanisms including apoptosis induction and cell cycle arrest. In vitro studies have shown promising results against several cancer cell lines, suggesting its role as a candidate for further therapeutic development.

Anti-inflammatory Activity
The compound exhibits anti-inflammatory properties that could be beneficial in treating chronic inflammatory diseases. It has been shown to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This suggests potential applications in managing conditions like arthritis and other inflammatory disorders.

Neuroprotective Effects
Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier allows it to exert effects on neuroinflammation and oxidative stress, which are implicated in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Biochemical Research

Enzyme Interaction Studies
this compound's binding affinity to various enzymes and receptors is a significant area of research. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to quantify these interactions. Molecular docking studies further elucidate the binding mechanisms at a molecular level .

Metabolomics
The compound can serve as a marker in metabolomic studies aimed at understanding metabolic pathways influenced by dietary components or pharmacological agents. Its metabolites can provide insights into the biochemical transformations occurring within biological systems .

Environmental Applications

Ecotoxicology
this compound has been classified as toxic to aquatic life, raising concerns about its environmental impact when released into ecosystems. Studies have highlighted the need for careful monitoring of this compound in environmental settings due to its acute toxicity profiles .

Bioremediation Potential
Given its biochemical properties, there is ongoing research into the potential use of this compound in bioremediation processes. Its ability to interact with various biological systems may facilitate the breakdown of pollutants or enhance microbial degradation pathways .

Wirkmechanismus

Target of Action

Garcinoic acid is a natural and selective agonist of the Pregnane X Receptor (PXR) . PXR is a ligand-activated nuclear receptor recognized as an important player in xenobiotic detoxification because it regulates the expression of drug-metabolizing enzymes and transporters .

Mode of Action

This compound interacts with PXR, leading to changes in the receptor’s activity . It has been suggested that this compound induces apoptosis through the suppression of the activation of the Src, MAPK/ERK, and PI3K/Akt signaling pathways .

Biochemical Pathways

This compound affects several biochemical pathways. It has been reported to produce anti-inflammatory effects through inhibition of cyclo-oxygenase 2 (COX-2) and inducible nitric oxide synthase (iNOS) expressions . It also suppresses SARS-CoV-2 spike glycoprotein S1-induced hyper-inflammation in human PBMCs through inhibition of NF-κB activation .

Pharmacokinetics

The bioavailability of this compound is likely influenced by its interaction with pxr, which plays a significant role in drug metabolism and disposition .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to significantly reduce SARS-CoV-2 spike protein S1-induced secretion of TNFα, IL-6, IL-1β, and IL-8 in PBMCs . In addition, it reduces the expressions of both phospho-p65 and phospho-IκBα proteins, as well as NF-κB DNA binding capacity and NF-κB-driven luciferase expression following stimulation of PBMCs with spike protein S1 .

Biochemische Analyse

Biochemical Properties

Garcinoic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, this compound is a natural and selective agonist of the pregnane X receptor (PXR), a ligand-activated nuclear receptor involved in the regulation of drug-metabolizing enzymes and transporters . This interaction enhances the expression of enzymes such as cytochrome P450, which are essential for the metabolism of xenobiotics and endobiotics . Additionally, this compound inhibits the activity of microsomal prostaglandin E2 synthase-1 (mPGES-1) in A549 cells, demonstrating its anti-inflammatory properties .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. In human peripheral blood mononuclear cells (PBMCs), this compound reduces the secretion of pro-inflammatory cytokines such as TNF-α, IL-6, IL-1β, and IL-8, thereby mitigating inflammation . It also influences cell signaling pathways by inhibiting the activation of NF-κB, a key transcription factor involved in inflammatory responses . Furthermore, this compound activates the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a role in regulating gene expression related to lipid metabolism and glucose homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to both the orthosteric and allosteric sites of PPARγ, leading to the activation of this receptor and subsequent modulation of gene expression . This compound also inhibits the binding of NF-κB to DNA, thereby reducing the transcription of pro-inflammatory genes . Additionally, this compound’s interaction with PXR results in the upregulation of drug-metabolizing enzymes, enhancing the body’s ability to detoxify harmful substances .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound is relatively stable under standard storage conditions . Its long-term effects on cellular function have been noted, particularly in the context of its anti-inflammatory and anticancer properties . For instance, this compound’s inhibition of mPGES-1 activity in A549 cells persists over extended periods, indicating its potential for long-term therapeutic use .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound exhibits beneficial effects such as reduced inflammation and enhanced antioxidant activity . At higher doses, potential toxic or adverse effects may occur, although specific studies on toxicity thresholds are limited

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are crucial for the metabolism of various substances . Additionally, this compound’s activation of PXR influences the expression of other enzymes involved in drug metabolism, including UDP-glycosyltransferases and glutathione S-transferases . These interactions enhance the body’s ability to process and eliminate xenobiotics and endobiotics.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. For example, its interaction with PXR facilitates its distribution to various tissues where PXR is expressed . This distribution is crucial for this compound’s ability to exert its therapeutic effects across different parts of the body.

Subcellular Localization

This compound’s subcellular localization plays a significant role in its activity and function. It is primarily localized in the nucleus, where it interacts with nuclear receptors such as PXR and PPARγ . This localization is essential for its ability to modulate gene expression and influence cellular processes. Additionally, this compound may undergo post-translational modifications that direct it to specific subcellular compartments, further enhancing its functional specificity .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of garcinoic acid typically involves the extraction from Garcinia kola seeds. The process includes solvent extraction followed by purification steps such as chromatography to isolate the compound in its pure form . Specific synthetic routes may involve the use of organic solvents like ethanol or methanol under controlled temperature and pH conditions to optimize yield and purity.

Industrial Production Methods: Industrial production of this compound focuses on large-scale extraction processes. This involves the use of advanced extraction technologies such as supercritical fluid extraction, which utilizes supercritical CO₂ to efficiently extract this compound from plant materials. This method is preferred for its environmental friendliness and high efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Garcinoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Vergleich Mit ähnlichen Verbindungen

Garcinoic acid is often compared with other vitamin E derivatives, such as tocopherols and tocotrienols. While all these compounds share antioxidant properties, this compound is unique due to its higher potency and specific biological activities . Similar compounds include:

This compound stands out due to its unique structural features and higher efficacy in certain biological contexts, making it a valuable compound for further research and application.

Biologische Aktivität

Overview

The compound (2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid, commonly referred to as garcinoic acid , is a naturally occurring compound derived from the seeds of Garcinia kola, also known as bitter kola. This compound has attracted considerable attention in the fields of pharmacology and medicinal chemistry due to its diverse biological activities.

Chemical Structure and Properties

This compound is characterized by its complex structure which includes multiple double bonds and a hydroxyl group. Its IUPAC name reflects its intricate arrangement:

IUPAC Name (2E,6E,10E)13[(2S)6hydroxy2,8dimethyl3,4dihydrochromen2yl]2,6,10trimethyltrideca2,6,10trienoic acid\text{IUPAC Name }(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic\text{ acid}

The molecular formula is C27H38O4C_{27}H_{38}O_4, with a molecular weight of approximately 430.58 g/mol.

1. Antioxidant Properties

This compound exhibits potent antioxidant activity. It has been shown to scavenge free radicals effectively and reduce oxidative stress in various biological systems. This property is particularly relevant in preventing cellular damage associated with chronic diseases such as cancer and neurodegenerative disorders.

2. Anti-Cancer Activity

Research indicates that this compound possesses anti-cancer properties. It has been demonstrated to inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have shown that this compound can significantly reduce the viability of breast cancer cells by inducing apoptosis via the mitochondrial pathway .

3. Neuroprotective Effects

This compound has neuroprotective effects that may be beneficial in treating neurodegenerative diseases. It has been reported to protect neuronal cells from oxidative damage and apoptosis induced by neurotoxic agents. This suggests potential applications in conditions like Alzheimer's disease and Parkinson's disease .

4. Anti-inflammatory Activity

In addition to its antioxidant properties, this compound exhibits significant anti-inflammatory effects. It can inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes .

Data Summary

The following table summarizes key biological activities and findings related to this compound:

Biological Activity Effect Mechanism References
AntioxidantHighFree radical scavenging
Anti-CancerModerateInduces apoptosis in cancer cells
NeuroprotectiveHighProtects against oxidative stress
Anti-inflammatoryModerateInhibits pro-inflammatory cytokines

Case Study 1: Breast Cancer Cell Lines

A study investigated the effects of this compound on MCF-7 breast cancer cells. The results indicated that treatment with this compound led to a dose-dependent decrease in cell viability and increased markers of apoptosis (e.g., caspase activation). The study concluded that this compound could be a potential therapeutic agent for breast cancer treatment.

Case Study 2: Neuroprotection in Animal Models

In an animal model of Alzheimer's disease, administration of this compound resulted in improved cognitive function and reduced levels of oxidative stress markers in the brain. The findings suggest that this compound may have therapeutic potential for neurodegenerative conditions .

Eigenschaften

IUPAC Name

(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H38O4/c1-19(11-7-13-21(3)26(29)30)9-6-10-20(2)12-8-15-27(5)16-14-23-18-24(28)17-22(4)25(23)31-27/h9,12-13,17-18,28H,6-8,10-11,14-16H2,1-5H3,(H,29,30)/b19-9+,20-12+,21-13+/t27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOFWRHWADNWKSU-XRBHEKJPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC2=C1OC(CC2)(C)CCC=C(C)CCC=C(C)CCC=C(C)C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC2=C1O[C@@](CC2)(C)CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H38O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101334845
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

426.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91893-83-3
Record name Garcinoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101334845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 91893-83-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 2
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 3
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 4
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 5
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid
Reactant of Route 6
(2E,6E,10E)-13-[(2S)-6-hydroxy-2,8-dimethyl-3,4-dihydrochromen-2-yl]-2,6,10-trimethyltrideca-2,6,10-trienoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.